molecular formula C15H18ClN3O3S B3003476 4-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide CAS No. 1173050-84-4

4-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide

Cat. No. B3003476
CAS RN: 1173050-84-4
M. Wt: 355.84
InChI Key: JZGHEJGUTAEJJB-UHFFFAOYSA-N
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Description

The compound "4-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide" appears to be a derivative of a class of compounds that include pyrazole moieties. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and have been of interest in the synthesis of various pharmaceutical and biologically active compounds. The presence of a sulfonyl group and a chlorophenyl group suggests that this compound could have interesting chemical properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been demonstrated using Brønsted acid catalysts, such as 4-(succinimido)-1-butane sulfonic acid, which has been shown to be efficient and reusable for the synthesis of pyrano[4,3-b]pyran and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives . These methods offer high yields, clean reactions, simple methodologies, and short reaction times. The catalysts can be prepared by mixing succinimide and 1,4-butanesultone, which is a simpler and safer process compared to other methods. Although the specific synthesis of "4-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide" is not detailed in the provided papers, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques such as IR, UV, and NMR spectroscopy . These techniques can confirm the structure of the synthesized compounds, including the presence of functional groups like the sulfonyl and chlorophenyl groups. For instance, the paper on the synthesis and sulphonylation of 4-amino-3-methoxymethyl-5-(4-chlorophenyl)-1H-pyrazole provides experimental data that could be relevant to the structural analysis of the compound .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can be influenced by the substituents attached to the pyrazole ring. The sulfonylation process, as mentioned in the synthesis of related compounds, involves the introduction of a sulfonyl group, which can significantly alter the chemical behavior of the compound . The presence of a chlorophenyl group could also affect the reactivity, potentially making the compound a candidate for further functionalization through nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide" are not provided in the papers, general properties of similar compounds can be inferred. Pyrazole derivatives often exhibit varied solubility depending on the nature of their substituents, and their melting points can also vary widely. The presence of a sulfonyl group typically increases the compound's polarity, potentially affecting its solubility in organic solvents. The chlorophenyl group could contribute to the compound's stability and electronic properties, which might be relevant in the context of pharmaceutical applications.

Scientific Research Applications

Heterocyclic Synthesis

  • Synthesis of Polyfunctionally Substituted Derivatives : Researchers have utilized β-Oxoanilides, similar to the compound , in the synthesis of new pyridine and pyrazole derivatives. This work highlights the compound's utility in creating complex, functionally diverse heterocyclic structures (Hussein, Harb, & Mousa, 2008).

Bioactivity Studies

  • Carbonic Anhydrase and Acetylcholinesterase Inhibition : A study synthesized derivatives containing pyrazoline and sulfonamide pharmacophores, demonstrating inhibition of human carbonic anhydrase and acetylcholinesterase enzymes. These findings suggest potential therapeutic applications in diseases related to these enzymes (Ozmen Ozgun et al., 2019).
  • Antitumor Activity : Certain derivatives of the compound have been evaluated for their antitumor activity. Some showed promising results against various tumor cell lines, indicating potential applications in cancer therapy (Rostom, 2006).

Medicinal Chemistry

  • Synthesis of Drug Candidates for Alzheimer’s Disease : Derivatives of the compound were synthesized as potential drug candidates for Alzheimer’s disease, showing significant enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer’s treatment (Rehman et al., 2018).

Pharmaceutical Research

  • Synthesis of Antidiabetic Agents : Fluorinated pyrazoles and benzenesulfonylurea derivatives, similar in structure to the compound , were synthesized and evaluated as potential antidiabetic agents. This research demonstrates the compound's relevance in the development of new treatments for diabetes (Faidallah et al., 2016).

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(2,5-dimethylpyrazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3S/c1-11-10-14(19(2)18-11)17-15(20)4-3-9-23(21,22)13-7-5-12(16)6-8-13/h5-8,10H,3-4,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGHEJGUTAEJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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